(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one
Description
The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one features a bicyclic (5R,8S)-epiminocyclohepta[d]pyrimidine core conjugated to an (E)-configured propenone group bearing a phenyl substituent. The compound’s phenylpropenoid-like structure aligns with bioactive molecules studied for anti-inflammatory and antibacterial properties .
Properties
IUPAC Name |
(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAEUBHVXLYDZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ritlecitinib, are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.
Mode of Action
Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue. This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor. Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family. The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells.
Biochemical Pathways
The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases.
Pharmacokinetics
Ritlecitinib exhibits good oral bioavailability. It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain. The systemic half-life of Ritlecitinib is approximately 2 hours.
Result of Action
The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells. These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases.
Biochemical Analysis
Biochemical Properties
This compound is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. The (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue.
Biological Activity
The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of various chalcone derivatives, including compounds similar to the one . Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and others.
Key Findings:
- Cytotoxic Effects : In vitro studies demonstrated that derivatives of chalcones possess high cytotoxic activity against MCF-7 cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen .
- Mechanism of Action : The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties . Studies indicate that certain structural motifs within chalcones can enhance antibacterial activity against various strains.
Research Insights:
- Inhibition of Bacterial Growth : Compounds structurally related to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one have shown promising results against Gram-positive and Gram-negative bacteria .
- Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Data Tables
| Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Antibacterial | E. coli | 25 | |
| Antibacterial | S. aureus | 15 |
Case Studies
- Case Study 1 : A study involving a series of chalcone derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for traditional treatments. The study emphasized structural modifications leading to enhanced activity .
- Case Study 2 : Another investigation focused on the antibacterial properties of a related compound demonstrated effective inhibition against S. aureus and E. coli with minimal cytotoxicity to human cell lines .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
*Estimated based on analogs.
Key Observations
Substituent Effects :
- Halogenation : The 2-chloro-6-fluorophenyl analog () introduces electron-withdrawing groups, which may enhance binding affinity to hydrophobic pockets in target proteins .
- Methoxy Group : The methoxyphenyl derivative () likely improves aqueous solubility due to the electron-donating methoxy group, a common strategy in drug design .
Functional Group Variations: Propenone vs. Propanone: The (E)-propenone in the target compound introduces rigidity and planar geometry, which may optimize π-π stacking interactions compared to the flexible propanone chain in the halogenated analog . Carboxamide vs.
Stereochemical Considerations :
The (5R,8S) configuration is conserved across analogs, as confirmed by crystallographic methods like SHELXL (). This stereospecificity is critical for maintaining target engagement, as epimerization could abolish activity .
Research Findings and Implications
- Biological Activity: The phenylpropenoid scaffold in the target compound is associated with anti-inflammatory and antibacterial effects, as seen in Populus bud extracts (). Structural modifications (e.g., halogenation) in analogs may amplify these properties .
- Physicochemical Properties: The carboxamide analog’s higher polarity () suggests utility in aqueous formulations, while the target compound’s (E)-propenone may favor solid-state stability via crystallographic packing .
- Analytical Characterization : Techniques such as 2D-HPTLC () and SHELXL-based crystallography () are essential for resolving structural and stereochemical details, enabling precise comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
